8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, 3-phenyl-N,N,beta-trimethyl-, monohydrochloride
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Overview
Description
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, 3-phenyl-N,N,beta-trimethyl-, monohydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by its dibenzisoxazoloazepine core, which is fused with a propanamine side chain and a phenyl group. The monohydrochloride form indicates the presence of a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
The synthesis of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, 3-phenyl-N,N,beta-trimethyl-, monohydrochloride involves multiple steps, starting from the appropriate dibenzisoxazoloazepine precursor. The synthetic route typically includes:
Formation of the Dibenzisoxazoloazepine Core: This step involves the cyclization of suitable precursors under controlled conditions to form the dibenzisoxazoloazepine ring system.
Attachment of the Propanamine Side Chain: The propanamine side chain is introduced through a nucleophilic substitution reaction, where the amine group reacts with a suitable leaving group on the dibenzisoxazoloazepine core.
Introduction of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts alkylation reaction, where the aromatic ring undergoes electrophilic substitution.
Formation of the Monohydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt, enhancing its solubility and stability.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, 3-phenyl-N,N,beta-trimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives with potential changes in biological activity.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or side chain are replaced by other groups.
Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free base form of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, 3-phenyl-N,N,beta-trimethyl-, monohydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, 3-phenyl-N,N,beta-trimethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, 3-phenyl-N,N,beta-trimethyl-, monohydrochloride can be compared with other similar compounds, such as:
Dibenzazepine Derivatives: These compounds share the dibenzazepine core but differ in their side chains and functional groups, leading to variations in their chemical and biological properties.
Isoxazole Derivatives: Compounds with the isoxazole ring system may have different substituents, affecting their reactivity and applications.
Phenylpropanamine Derivatives: These compounds have the phenylpropanamine side chain but differ in their core structures, influencing their overall properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological activities.
Properties
CAS No. |
85008-93-1 |
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Molecular Formula |
C27H28ClN3O |
Molecular Weight |
446.0 g/mol |
IUPAC Name |
N,N,2-trimethyl-3-(5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaen-13-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C27H27N3O.ClH/c1-19(17-29(2)3)18-30-23-15-9-7-13-21(23)25-26(20-11-5-4-6-12-20)28-31-27(25)22-14-8-10-16-24(22)30;/h4-16,19H,17-18H2,1-3H3;1H |
InChI Key |
VKXSBAZLRZLIFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2C3=C(C4=CC=CC=C41)ON=C3C5=CC=CC=C5)CN(C)C.Cl |
Origin of Product |
United States |
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